N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide
Description
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a pyrimidine-based sulfonamide derivative. Its structure comprises a pyrimidine ring substituted at the 4-position with a methyl group and at the 6-position with a pyrrolidin-1-yl moiety. A methylene bridge links the pyrimidine core to a phenylmethanesulfonamide group.
Properties
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-11-17(21-9-5-6-10-21)20-16(19-14)12-18-24(22,23)13-15-7-3-2-4-8-15/h2-4,7-8,11,18H,5-6,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJJDAILGGYDEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 366.45 g/mol
The unique combination of a pyrimidine core with a sulfonamide group is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially interfering with the replication of bacteria and viruses.
- Cell Proliferation Modulation : By affecting cell cycle regulators, this compound may exhibit anticancer effects.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was shown to induce apoptosis in breast and lung cancer cells through the activation of caspase pathways, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
In a preclinical evaluation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possessed moderate antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Research Findings
Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications to enhance its efficacy and reduce toxicity. For instance, modifications to the sulfonamide moiety have been explored to improve solubility and bioavailability.
Additionally, structure–activity relationship (SAR) studies have revealed that specific substitutions on the pyrimidine ring significantly influence the biological activity, suggesting pathways for further drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related pyrimidine-sulfonamide derivatives documented in the literature. Key differences in substituents, molecular weight, and hypothesized properties are highlighted.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₇H₂₂N₄O₂S.
Key Observations:
Core Heterocycle Variations: The target compound’s pyrimidine core is distinct from pyridine (e.g., ) or fused systems like pyrazolo-pyrimidine (e.g., ).
Substituent Effects: Pyrrolidin-1-yl vs. Morpholine: Pyrrolidine (5-membered amine ring) may confer higher solubility compared to morpholine (6-membered ether-amine), as seen in analogs from . Phenylmethanesulfonamide vs.
Molecular Weight and Drug-Likeness :
- The target compound (~346 g/mol) adheres more closely to Lipinski’s rules than higher-weight analogs (e.g., 603 g/mol in ), suggesting better oral bioavailability.
Synthetic Accessibility :
- Suzuki-Miyaura coupling, as described in , could be applicable for introducing aryl/heteroaryl groups to the pyrimidine core.
Research Findings and Implications
The pyrrolidine substituent may improve solubility relative to morpholine-containing analogs (e.g., ), a critical factor in central nervous system (CNS) drug design. Conversely, the unsubstituted phenyl group in the sulfonamide moiety might limit metabolic stability compared to fluorinated derivatives (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
